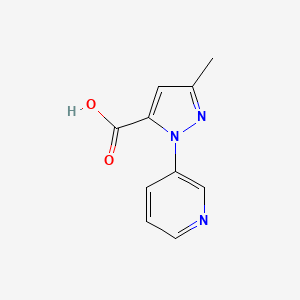

5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-5-9(10(14)15)13(12-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHASNQTCSOIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid typically involves the reaction of 3-acetylpyridine with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Substituent Position: The pyridin-3-yl group at position 2 in the target compound contrasts with pyridin-2-yl in analogs (e.g., 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid).

- Heterocyclic Core: Pyrazolo[1,5-a]pyridine-2-carboxylic acid (similarity score 0.79) features a fused ring system, which enhances planarity and may increase binding affinity in biological targets compared to non-fused analogs .

- Functional Group Impact : Halogenated derivatives (e.g., bromo or chloro substituents) often show enhanced electrophilic reactivity and altered lipophilicity, which could influence pharmacokinetic properties .

Biological Activity

5-Methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of the pyridine moiety through nucleophilic substitution.

- Carboxylation to introduce the carboxylic acid functional group.

Biological Activities

This compound exhibits a range of biological activities, including:

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. A study reported IC₅₀ values indicating potent activity against:

- HeLa cells : IC₅₀ = 12.50 µM

- A549 cells : IC₅₀ = 26 µM

- MCF7 cells : IC₅₀ = 3.79 µM

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 12.50 |

| A549 | 26 |

| MCF7 | 3.79 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, effective against both bacterial and fungal strains. In vitro studies have shown:

- Bactericidal effects against Gram-positive and Gram-negative bacteria.

- Antifungal activity comparable to standard antifungal agents.

Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : The compound can bind to receptors that modulate inflammatory responses.

- Oxidative Stress Reduction : Exhibits antioxidant properties that mitigate oxidative damage in cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

-

Anticancer Study :

- Researchers evaluated its effects on multiple cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.

-

Antimicrobial Assessment :

- A comprehensive study tested various concentrations against pathogenic strains, confirming its broad-spectrum antimicrobial activity.

Q & A

Basic: What are the established synthetic routes for 5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions involving pyridine and pyrazole precursors. A validated approach involves:

- Step 1: Reacting 3-pyridinyl hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazole ring .

- Step 2: Optimizing the reaction temperature (80–100°C) and solvent system (e.g., ethanol or toluene) to enhance cyclization efficiency .

- Key Parameters:

Basic: What spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?

Methodological Answer:

- 1H/13C NMR: Assign peaks to confirm pyridine (δ 8.5–9.0 ppm) and pyrazole (δ 6.5–7.5 ppm) protons. Carboxylic acid protons typically appear as broad singlets (δ 12–14 ppm) .

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention times should align with reference standards .

- HRMS: Validate molecular weight (CHNO) with [M+H]+ at m/z 204.0774 .

Advanced: How can researchers optimize reaction conditions to minimize by-product formation during cyclization?

Methodological Answer:

By-product formation (e.g., regioisomers) is mitigated through:

- Stoichiometric Control: Maintain a 1:1 molar ratio of pyridine and pyrazole precursors to avoid dimerization .

- Temperature Gradients: Gradual heating (50°C → 100°C) reduces side reactions .

- In Situ Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction time .

Advanced: What strategies resolve contradictions between computational predictions and experimental binding affinities in target interaction studies?

Methodological Answer:

Discrepancies may arise from solvation effects or conformational flexibility. Address these by:

- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess ligand-protein stability in explicit solvent models .

- Isothermal Titration Calorimetry (ITC): Compare experimental ΔG values with docking scores to validate binding modes .

- Mutagenesis Studies: Identify critical residues (e.g., His286 in kinase targets) to confirm computational predictions .

Stability: What are the critical storage parameters, and how does molecular conformation affect degradation?

Methodological Answer:

- Storage: Store at −20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group .

- Degradation Pathways:

Biological Activity: How to design experiments differentiating direct enzyme inhibition from downstream metabolic effects?

Methodological Answer:

- In Vitro Assays: Use recombinant enzymes (e.g., COX-2 or AMPK) to measure IC values directly .

- Metabolomic Profiling: Compare treated vs. control cells via LC-MS to identify altered pathways (e.g., ATP/ADP ratios) .

- Knockout Models: Test activity in enzyme-deficient cell lines to isolate primary vs. secondary effects .

Data Contradiction: How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.